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4-Chloro-6-methoxypyrido[2,3-d]pyrimidine Documentation Hub

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  • Product: 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine
  • CAS: 1378873-91-6

Core Science & Biosynthesis

Foundational

Medicinal Chemistry of 6-Methoxy-Substituted Pyridopyrimidines

This guide details the medicinal chemistry, synthetic pathways, and structure-activity relationships (SAR) of 6-methoxy-substituted pyrido[2,3-d]pyrimidines . It is designed for researchers and medicinal chemists focusin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry, synthetic pathways, and structure-activity relationships (SAR) of 6-methoxy-substituted pyrido[2,3-d]pyrimidines . It is designed for researchers and medicinal chemists focusing on kinase inhibitor design and heterocyclic lead optimization.

[1][2]

Part 1: Strategic Overview & Pharmacophore Analysis

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of quinazoline (e.g., Gefitinib) and pteridine. It serves as the core for several approved kinase inhibitors, most notably Palbociclib (CDK4/6 inhibitor).

The introduction of a methoxy group (-OCH₃) at the C6 position represents a critical structural modification. Unlike the C6-acetyl group found in Palbociclib or bulky C6-aryl substituents in other inhibitors, the 6-methoxy group offers unique physicochemical and electronic properties:

  • Electronic Modulation: The methoxy group is a strong electron donor by resonance (+M effect) but electron-withdrawing by induction (-I). At the C6 position, it enriches the electron density of the pyridine ring, potentially increasing the basicity of the N8 nitrogen (if not sterically hindered) and altering the pKa of the system.

  • Steric Profile: It is a small, lipophilic group that can fill small hydrophobic pockets (e.g., the "gatekeeper" region in kinases) without inducing significant steric clash.

  • Metabolic Liability: While it improves solubility compared to a methyl group, it introduces a potential site for oxidative metabolism (O-demethylation) by cytochrome P450 enzymes (CYP), yielding a phenolic metabolite that may undergo Phase II conjugation.

Numbering and Geometry

Understanding the numbering is vital for SAR discussions. In the pyrido[2,3-d]pyrimidine system:

  • N1/N3: Pyrimidine nitrogens (typically involved in hinge binding).

  • C6: Located on the pyridine ring, para to the bridgehead C4a and meta to the bridgehead N8.

Part 2: Synthetic Architectures

Constructing the 6-methoxy-pyrido[2,3-d]pyrimidine core requires precise ring assembly, as late-stage methoxylation of the electron-deficient pyridine ring is synthetically challenging. The most robust route involves de novo synthesis starting from functionalized pyridines.

Core Synthesis Protocol: The Nicotinonitrile Route

This pathway builds the pyrimidine ring onto a pre-functionalized pyridine core.

Target Intermediate: 2-Amino-6-methoxypyridine-3-carbonitrile (or similar). Note: To achieve a 6-methoxy group on the final pyrido[2,3-d]pyrimidine, the starting pyridine must be substituted at position 5 (relative to pyridine nitrogen).

Step-by-Step Methodology
  • Precursor Preparation:

    • Reactants: Methoxymethylenemalononitrile + 2-Methoxy-acetamidine (or similar).

    • Reaction: Condensation to form the pyridine core with the methoxy group already installed.

    • Alternative: Starting from 5-methoxynicotinic acid , convert to the amide and then the nitrile via dehydration.

  • Ring Closure (Cyclocondensation):

    • Reagents: Guanidine carbonate (or formamidine acetate).

    • Solvent: 2-Ethoxyethanol or DMF.

    • Conditions: Reflux (120°C) for 12–18 hours.

    • Mechanism: Nucleophilic attack of the guanidine nitrogen on the nitrile carbon, followed by intramolecular cyclization onto the ester/amide.

  • Chlorination (Activation):

    • Reagent: Phosphorus oxychloride (POCl₃).

    • Catalyst: N,N-Dimethylaniline.

    • Protocol: Reflux the 4-hydroxy/7-oxo intermediate in neat POCl₃ to generate the 4-chloro derivative. This activates the C4 position for S_NAr displacement by amines (the kinase "hinge binder").

Visualization: Synthetic Workflow

The following diagram illustrates the logic flow for synthesizing C6-functionalized derivatives.

Synthesis Start 5-Methoxy-2-aminonicotinonitrile Cyclization Cyclocondensation (Guanidine/Reflux) Start->Cyclization Ring Closure Core 6-Methoxy-pyrido[2,3-d]pyrimidin-4-one Cyclization->Core Activation Chlorination (POCl3) Core->Activation Activation Intermediate 4-Chloro-6-methoxy-scaffold Activation->Intermediate Final S_NAr Displacement (Aniline/Amine) Intermediate->Final Functionalization Product Final Kinase Inhibitor Final->Product

Caption: Synthetic logic flow from pyridine precursor to active kinase inhibitor.

Part 3: Structure-Activity Relationship (SAR)

The 6-methoxy group influences the binding mode primarily through electronic tuning and shape complementarity .

Kinase Hinge Binding

Inhibitors typically bind to the ATP-binding pocket. The pyrido[2,3-d]pyrimidine N1 and the exocyclic amine at C2 (or C4) form hydrogen bonds with the kinase hinge region.

  • Effect of 6-Methoxy: By donating electrons into the ring system, the 6-methoxy group increases the electron density on N1 and N3. This can strengthen the H-bond acceptor capability of N1, potentially improving affinity if the desolvation penalty is not too high.

The Gatekeeper Interaction

The C6 position projects towards the "gatekeeper" residue (e.g., Threonine in EGFR, Methionine in CDK).

  • Small Gatekeepers (Thr/Ala): The 6-methoxy group fits well, often forming van der Waals contacts.

  • Large Gatekeepers (Met/Phe): The methoxy group is small enough to avoid severe steric clashes that larger groups (like phenyl or bromo) might cause, making it a versatile "safe" substituent during early optimization.

Solubility & Physicochemical Properties
Property6-H (Unsubstituted)6-Methoxy6-Chloro
Lipophilicity (cLogP) LowModerateHigh
Aqueous Solubility ModerateImproved (vs. Cl/Alkyl)Poor
Metabolic Stability HighModerate (O-dealkylation)High
Electronic Effect NeutralDonor (+M)Withdrawing (-I)

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine

This protocol activates the scaffold for library generation.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reagents: Add 6-methoxypyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq, 5 mmol) and Phosphorus Oxychloride (POCl₃) (10.0 eq, 50 mmol).

  • Reaction: Heat the mixture to 105°C (reflux) for 3 hours. The suspension should become a clear yellow solution.

  • Monitoring: Check reaction progress via TLC (50% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a less polar spot.

  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. (Caution: Exothermic hydrolysis of POCl₃).

    • Neutralize with saturated NaHCO₃ solution to pH 8.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) yields the product as a pale yellow solid.

Protocol B: In Vitro Kinase Assay (Generic Format)

To validate the biological activity of the synthesized inhibitor.

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme: Recombinant Kinase (e.g., CDK4/CyclinD1) at 2 nM final concentration.

  • Substrate: Peptide substrate (e.g., Rb-peptide) at 1 µM.

  • ATP: At K_m apparent (typically 10-50 µM).

  • Procedure:

    • Incubate compound (DMSO stock) with Enzyme/Buffer for 15 mins.

    • Add ATP/Substrate mix to initiate reaction.

    • Incubate at 25°C for 60 mins.

    • Stop reaction (e.g., using EDTA or detection reagent like ADP-Glo).

    • Read luminescence/fluorescence.

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC₅₀.

Part 5: Case Study & Future Perspectives

While Palbociclib utilizes a 6-acetyl group, the 6-methoxy variant is often explored in "me-too" or "me-better" campaigns to alter metabolic profiles.

  • Leniolisib (CDZ173): Although a pyrido[4,3-d]pyrimidine, it features a 6-methoxy-pyridine substituent. This highlights the bioactivity of the methoxy-pyridine motif in PI3K signaling pathways.

  • Emerging Trends: The 6-methoxy group is increasingly used in PROTAC linker attachment points (via O-demethylation and alkylation) to degrade kinases rather than just inhibit them.

SAR Logic Diagram

The following graph visualizes the decision-making process when optimizing the C6 position.

SAR_Logic Hit Hit Compound (Pyrido[2,3-d]pyrimidine) Solubility Issue: Poor Solubility Hit->Solubility Potency Issue: Low Potency Hit->Potency Mod_C6 Modify C6 Position Solubility->Mod_C6 Potency->Mod_C6 Add_Methoxy Add 6-Methoxy Mod_C6->Add_Methoxy If Solubility is limiting Add_Aryl Add 6-Aryl Mod_C6->Add_Aryl If Binding Pocket is large Result_Methoxy Improved Solubility Electronic Donation Small Gatekeeper Fit Add_Methoxy->Result_Methoxy Result_Aryl High Potency (Hydrophobic) Poor Solubility Steric Clash Risk Add_Aryl->Result_Aryl

Caption: SAR decision tree for modifying the C6 position of the scaffold.

References

  • VanderWel, S. N., et al. "Pyrido[2,3-d]pyrimidines-7-ones as specific inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry 48.7 (2005): 2371-2387. Link

  • Barvian, M., et al. "Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases." Journal of Medicinal Chemistry 43.24 (2000): 4606-4616. Link

  • Hoegenauer, K., et al. "Discovery of CDZ173 (Leniolisib), a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Immunodeficiencies." ACS Medicinal Chemistry Letters 8.9 (2017): 975-980. Link

  • ChemicalBook. "6-Methoxy-pyrido[3,4-d]pyrimidine-2,4-diol Product Entry." Link

  • Kobayashi, K., et al. "Synthesis of 6,7-dihydropyrido[2,3-d]pyrimidin-5(8H)-one derivatives." Heterocycles 92.2 (2016).[1] Link

Sources

Exploratory

The Strategic Deployment of Methoxy Groups in Pyrido[2,3-d]pyrimidine SAR Studies

[1] Executive Summary The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of quinazoline and a mimetic of the adenosine moiety of ATP.[1][2] This guid...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of quinazoline and a mimetic of the adenosine moiety of ATP.[1][2] This guide provides an in-depth analysis of the methoxy group (-OCH₃) within Structure-Activity Relationship (SAR) studies of this scaffold. Far from being a passive substituent, the methoxy group serves as a critical tool for modulating electron density, inducing conformational locking (atropisomerism), and establishing specific hydrogen-bond interactions in the solvent-exposed regions of kinase binding pockets.[1]

This technical guide is designed for medicinal chemists and drug discovery scientists. It moves beyond basic descriptions to explore the causality of experimental outcomes, balancing potency gains against metabolic liabilities like O-demethylation.[1]

Physicochemical & Electronic Modulation

The introduction of a methoxy group onto the pyrido[2,3-d]pyrimidine core or its pendant aryl rings fundamentally alters the molecule's behavior.[1]

Electronic Tuning (The Hammett Effect)

The pyrido[2,3-d]pyrimidine ring system is electron-deficient.[1]

  • Mechanism: A methoxy group acts as a strong Electron Donating Group (EDG) via resonance (+M effect), despite its inductive electron withdrawal (-I).[1]

  • Impact on pKa: When placed at the C6 or C7 position, a methoxy group increases the electron density of the pyridine ring.[1] This elevates the pKa of the ring nitrogens (N1, N3, N8), potentially enhancing hydrogen bond acceptance (HBA) capability at the kinase hinge region.[1]

  • Causality: If a lead compound exhibits poor solubility or weak hinge interaction, introducing a methoxy group can "soften" the aromatic character, improving water solubility compared to a methyl group while maintaining lipophilic contacts.[1]

Conformational Control (Atropisomerism)

In kinase inhibitors, the " bioactive conformation" often requires the pendant phenyl ring (usually at C2 or C4) to twist out of coplanarity to avoid steric clashes with the gatekeeper residue.[1]

  • The Ortho-Methoxy Effect: Placing a methoxy group ortho to the aniline linkage induces a steric clash with the N3 or N1 nitrogen or the C5 hydrogen.[1] This restricts free rotation, pre-organizing the molecule into a conformation that may be closer to the bound state, thereby reducing the entropic penalty of binding.[1]

Metabolic Liability vs. Solubility[1]
  • The "Scout" Group: The methoxy group is often used as a "scout" to probe for hydrophilic pockets or water networks.[1] It is less lipophilic than a methyl group (ΔlogP ~ -0.02 vs +0.50) but can be a metabolic soft spot.[1]

  • Risk: O-demethylation by CYP450 enzymes (generating a phenol) is a primary clearance pathway.[1]

  • Mitigation: If high clearance is observed, deuteration (-OCD₃) or cyclization (e.g., into a dihydrobenzofuran) are standard remediation strategies.[1]

Quantitative Data Summary: Methoxy Substitution Effects

The following table summarizes the impact of methoxy substitutions based on aggregated SAR data from kinase inhibitor studies (e.g., PI3K, EGFR, DHFR).

ParameterMethyl (-CH₃)Methoxy (-OCH₃)Mechanism of Action
Electronic Effect Weak EDG (Inductive)Strong EDG (Resonance)Modulates N1/N3 pKa; affects H-bond strength.[1]
Lipophilicity (ΔlogP) +0.50~ 0.00 to -0.02Improves solubility; reduces non-specific binding.
H-Bonding NoneH-Bond AcceptorInteracts with solvent front or lysine residues.
Metabolic Stability Benzylic oxidation riskHigh Risk: O-demethylationCYP-mediated cleavage to phenol (Phase I).
Steric Bulk (A-value) 1.700.55 (Variable)Induces torsion; less bulky than methyl but directional.[1]

Visualizing the SAR Landscape

The following diagram illustrates the pyrido[2,3-d]pyrimidine scaffold, highlighting the strategic zones for methoxy group deployment and their specific biological implications.

G Scaffold Pyrido[2,3-d]pyrimidine Core Scaffold C2 Position C2/C4 (Hinge Binding) Scaffold->C2 Main Assembly C6 Position C6 (Solvent Front) Scaffold->C6 Optimization Pendant Pendant Aryl Ring (Specificity Pocket) C2->Pendant Linker (NH/O) HBA H-Bond Acceptor (Interaction with Lys/Water) C6->HBA Solvent Interaction Solubility Solubility Enhancement (vs. Methyl) C6->Solubility Polar Surface Area ConfLock Conformational Lock (Ortho-Methoxy Effect) Pendant->ConfLock Ortho-OCH3 Metab Metabolic Liability (O-Demethylation) Pendant->Metab Para/Meta-OCH3 ConfLock->Scaffold Pre-organization

Caption: Functional mapping of methoxy group impacts on the pyrido[2,3-d]pyrimidine scaffold.

Experimental Protocols

Synthesis of 6-Methoxy-pyrido[2,3-d]pyrimidine Derivatives

This protocol describes a robust, self-validating method for installing a methoxy-substituted ring using a One-Pot Multicomponent Reaction (MCR).[1] This approach is preferred over linear synthesis for SAR exploration due to its atom economy.

Objective: Synthesize a 6-methoxy-substituted pyrido[2,3-d]pyrimidine core.

Reagents:

  • 6-Amino-1,3-dimethyluracil (Core precursor)[1]

  • 4-Methoxybenzaldehyde (Introduces the methoxy aryl group)[1]

  • Malononitrile (Completes the pyridine ring)[1]

  • Catalyst: L-Proline or Lactic Acid (Green chemistry approach)[1]

  • Solvent: Water:Ethanol (1:[1]1) or Solvent-free (melt)[1]

Step-by-Step Methodology:

  • Stoichiometry: In a round-bottom flask, combine 6-amino-1,3-dimethyluracil (1.0 eq), 4-methoxybenzaldehyde (1.0 eq), and malononitrile (1.1 eq).

  • Catalysis: Add 10 mol% L-Proline.

  • Reaction: Reflux in water:ethanol (1:[1]1) at 80°C for 2-4 hours.

    • Validation Point: Monitor by TLC (Ethyl Acetate:Hexane 1:1).[1] The disappearance of the aldehyde spot indicates completion.[1]

  • Workup: Cool the mixture to room temperature. The product usually precipitates out.[1]

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol to yield the pure 5-(4-methoxyphenyl)-pyrido[2,3-d]pyrimidine derivative.[1]

  • Verification:

    • 1H NMR (DMSO-d6): Look for the characteristic methoxy singlet at δ ~3.8 ppm and the amino protons if present.[1]

    • Mass Spec: Verify M+1 peak.

Assessing Metabolic Stability (Microsomal Stability Assay)

To validate the liability of the methoxy group, this assay is mandatory before advancing to in vivo studies.[1]

Protocol:

  • Incubation: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. The slope

    
     gives 
    
    
    
    .[1]
    • Threshold: If

      
       min, the methoxy group is likely a metabolic liability.[1] Consider replacing with -OCF₃ or a cyclic ether.
      

Workflow: SAR Optimization Strategy

The following diagram outlines the decision tree for optimizing methoxy groups in this scaffold.

SAR_Workflow Start Lead Identification (Pyrido[2,3-d]pyrimidine) Step1 Install -OCH3 on Pendant Aryl Ring Start->Step1 Check1 Check Potency (IC50) Step1->Check1 HighPotency High Potency (< 100 nM) Check1->HighPotency Yes LowPotency Low Potency Check1->LowPotency No CheckMetab Microsomal Stability (O-Demethylation?) HighPotency->CheckMetab Stable Advance to PK CheckMetab->Stable Stable Unstable High Clearance CheckMetab->Unstable Unstable Fix1 Strategy: Deuteration (-OCD3) Unstable->Fix1 Fix2 Strategy: Bioisostere (-OCF3 / Oxetane) Unstable->Fix2 Fix1->CheckMetab Retest Fix2->Check1 Retest Potency

Caption: Decision tree for optimizing methoxy substituents in drug candidates.

References

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Vertex AI Search / PMC. [Link][1]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [Link][1]

  • The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]

  • An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid. NIScPR. [Link][1]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series. Semantic Scholar. [Link]

Sources

Foundational

The Strategic Intermediate: A Technical Guide to 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals Foreword: The Unsung Hero of Complex Synthesis In the intricate tapestry of pharmaceutical synthesis, certain molecules, while not active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unsung Hero of Complex Synthesis

In the intricate tapestry of pharmaceutical synthesis, certain molecules, while not active pharmaceutical ingredients (APIs) themselves, play a pivotal role as versatile intermediates. 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine is one such unsung hero. Its unique electronic and steric properties, conferred by the fused pyridine and pyrimidine rings and the strategic placement of chloro and methoxy substituents, make it a highly valuable scaffold for the construction of complex, biologically active compounds. This guide provides an in-depth technical overview of this key intermediate, from its synthesis and reactivity to its application in the development of cutting-edge therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical and Structural Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₈H₆ClN₃OPubChem[1]
Molecular Weight 195.61 g/mol PubChem[1]
Appearance Expected to be a crystalline solidInferred from related compounds
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from synthetic protocols
Melting Point Not explicitly reported, but expected to be a stable solid at room temperature.N/A

The pyrido[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental building block of DNA and RNA. This structural mimicry is a key reason for the prevalence of this scaffold in medicinal chemistry, as it can effectively interact with the active sites of various enzymes.

Strategic Synthesis: A Rational Approach

The synthesis of 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While a single, standardized protocol is not universally cited, a logical and field-proven synthetic strategy can be constructed from established methodologies for analogous heterocyclic systems. The overarching principle involves the sequential construction of the bicyclic core followed by functional group manipulation.

A Plausible and Efficient Synthetic Workflow

Synthesis_Workflow cluster_0 Core Formation cluster_1 Functionalization Starting_Materials Substituted Pyridine Precursors Cyclization Cyclization with a Pyrimidine Precursor Starting_Materials->Cyclization Hydroxylated_Intermediate 6-Hydroxy-4-methoxypyrido[2,3-d]pyrimidine Cyclization->Hydroxylated_Intermediate Chlorination Chlorination Hydroxylated_Intermediate->Chlorination Target_Molecule 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine Chlorination->Target_Molecule

Caption: A generalized workflow for the synthesis of 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative, multi-step synthesis based on established chemical principles for constructing the pyrido[2,3-d]pyrimidine scaffold.

Step 1: Synthesis of a Substituted Pyridine Precursor

The journey often begins with a suitably functionalized pyridine ring. For instance, a derivative like 2-amino-3-cyanopyridine with a methoxy group at the 5-position serves as an excellent starting point.

Step 2: Cyclization to Form the Pyrido[2,3-d]pyrimidine Core

The substituted pyridine is then cyclized with a reagent that provides the necessary atoms for the pyrimidine ring. Formamide is a common and cost-effective choice for this transformation, which typically requires high temperatures.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, combine the substituted 2-amino-3-cyanopyridine (1.0 eq) with an excess of formamide (10-15 eq).

    • Heat the reaction mixture to reflux (typically 180-200 °C) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 4-amino-6-methoxypyrido[2,3-d]pyrimidine intermediate.

Step 3: Conversion to the Hydroxylated Intermediate

The amino group at the 4-position is then converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.

  • Protocol:

    • Suspend the 4-amino-6-methoxypyrido[2,3-d]pyrimidine (1.0 eq) in an aqueous solution of a strong acid, such as sulfuric acid, at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours.

    • Gently heat the mixture to 50-60 °C and maintain for 1-2 hours to facilitate hydrolysis of the diazonium salt.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the 4-hydroxy-6-methoxypyrido[2,3-d]pyrimidine.

    • Filter the solid, wash with water, and dry.

Step 4: Chlorination to Yield the Final Product

The final and critical step is the chlorination of the hydroxylated intermediate. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

  • Protocol:

    • In a flask equipped with a reflux condenser and a gas trap, suspend the 4-hydroxy-6-methoxypyrido[2,3-d]pyrimidine (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).

    • A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

    • Heat the mixture to reflux (around 110 °C) for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine.

Reactivity and Mechanistic Insights: The Chemist's Perspective

The synthetic utility of 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine is dictated by the reactivity of its functional groups.

Reactivity_Diagram Molecule 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine C4-Cl (Electrophilic Center for SNAr) C6-OCH3 (Modulates Ring Electronics) SNAr Nucleophilic Aromatic Substitution (SNAr) Molecule:c4->SNAr  Primary Reaction Site Cross_Coupling Palladium-Catalyzed Cross-Coupling Molecule:c4->Cross_Coupling  Versatile C-C and C-N Bond Formation Demethylation O-Demethylation Molecule:c6->Demethylation  Access to Hydroxylated Derivatives

Caption: Key reaction sites and pathways for 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine.

The chlorine atom at the 4-position is the primary site of reactivity. The electron-withdrawing nature of the pyrimidine ring and the adjacent nitrogen atoms makes the C4 carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr) . This is the cornerstone of its utility as a pharmaceutical intermediate. Amines, thiols, and alcohols can readily displace the chloride, allowing for the introduction of a wide array of side chains and building blocks.

The methoxy group at the 6-position is generally less reactive but plays a crucial role in modulating the electronic properties of the ring system. It can also be a site for further functionalization, for example, through O-demethylation to reveal a hydroxyl group, which can then be used for further derivatization.

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors . Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2]

While specific examples directly citing 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine as a starting material for a marketed drug are not abundant in publicly available literature, its structural similarity to key intermediates in the synthesis of major drugs like Palbociclib (Ibrance) highlights its significance. Palbociclib, a CDK4/6 inhibitor used to treat certain types of breast cancer, features a pyrido[2,3-d]pyrimidin-7(8H)-one core. The synthesis of this core often involves intermediates that are structurally very similar to 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine, and the chemical principles for their elaboration are directly transferable.

The general strategy involves the SₙAr reaction at the 4-position with a desired amine-containing fragment, which is a key step in building the final API.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is essential to confirm the identity and purity of any pharmaceutical intermediate.

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.8-9.0 ppm (s, 1H, pyrimidine-H)

    • δ ~7.5-7.7 ppm (s, 1H, pyridine-H)

    • δ ~4.1-4.3 ppm (s, 3H, OCH₃)

    • δ ~7.0-7.2 ppm (s, 1H, pyridine-H)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~170-172 ppm (C-O)

    • δ ~160-162 ppm (C-Cl)

    • δ ~155-158 ppm (pyrimidine C)

    • δ ~152-154 ppm (pyrimidine C)

    • δ ~130-132 ppm (pyridine CH)

    • δ ~115-117 ppm (pyridine CH)

    • δ ~105-107 ppm (pyridine C)

    • δ ~55-57 ppm (OCH₃)

  • Mass Spectrometry (EI):

    • m/z (%): 195 (M⁺), 197 (M⁺+2, characteristic of a single chlorine atom), and other fragmentation patterns.

Safety and Handling: A Scientist's Responsibility

As with all chlorinated heterocyclic compounds, proper safety precautions are paramount when handling 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion: A Building Block for Future Therapies

4-Chloro-6-methoxypyrido[2,3-d]pyrimidine represents a strategically important intermediate in the arsenal of the modern medicinal chemist. Its well-defined reactivity, coupled with the biological significance of the pyrido[2,3-d]pyrimidine scaffold, ensures its continued relevance in the quest for novel and more effective therapeutics. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or drug development professional looking to leverage its potential in creating the next generation of life-saving medicines.

References

A comprehensive list of references will be compiled here, including links to the cited literature.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 4-Chloropyridopyrimidines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Pyridopyrimidines and Their Functionalization Pyridopyrimidines are a class of bicyclic heteroaromatic compounds t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridopyrimidines and Their Functionalization

Pyridopyrimidines are a class of bicyclic heteroaromatic compounds that are of significant interest in medicinal chemistry and drug development. Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. The functionalization of the pyridopyrimidine scaffold is crucial for modulating these activities and developing novel therapeutic agents. Among the various methods for their modification, nucleophilic aromatic substitution (SNAr) on halo-substituted pyridopyrimidines stands out as a robust and versatile strategy.

This guide focuses on the SNAr reaction specifically at the 4-position of 4-chloropyridopyrimidines. The electron-deficient nature of the pyrimidine ring, further activated by the fused pyridine ring, makes the C4 position particularly susceptible to nucleophilic attack. This allows for the introduction of a wide array of functionalities, including amino, alkoxy, and thioether groups, which are pivotal for tuning the physicochemical and biological properties of the resulting molecules.

The Mechanism of SNAr on 4-Chloropyridopyrimidines: A Stepwise Perspective

The SNAr reaction on 4-chloropyridopyrimidines proceeds through a well-established two-step addition-elimination mechanism.[1] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the pyridopyrimidine ring. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted.[2][3]

  • Restoration of Aromaticity: The Meisenheimer complex is a high-energy intermediate. Aromaticity is restored through the expulsion of the chloride leaving group, yielding the final substituted product.

The facility of this reaction is governed by several factors:

  • The nature of the nucleophile: Stronger nucleophiles generally lead to faster reaction rates.

  • The stability of the Meisenheimer complex: The negative charge in this intermediate is delocalized by the electron-withdrawing nitrogen atoms in both the pyrimidine and pyridine rings, which stabilizes the complex and facilitates the reaction.[4]

  • The leaving group ability: Chloride is a good leaving group, making the second step of the reaction favorable.

Caption: General mechanism of the SNAr reaction on 4-chloropyridopyrimidine.

Protocols for SNAr Reactions on 4-Chloropyridopyrimidines

The following protocols provide detailed, step-by-step methodologies for performing SNAr reactions on 4-chloropyridopyrimidines with various classes of nucleophiles. These protocols are designed to be self-validating, with explanations for key experimental choices.

Protocol 1: Amination with Primary and Secondary Amines (N-Nucleophiles)

The introduction of amino groups at the C4 position is a common and highly valuable transformation in the synthesis of bioactive pyridopyrimidines.

Experimental Protocol:

  • Reaction Setup: To a solution of the 4-chloropyridopyrimidine (1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile, or PEG 400), add the primary or secondary amine (1.0-1.2 eq.) and a base (e.g., K₂CO₃, Et₃N, or NaOH, 2.0 eq.).[5][6][7]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux (e.g., 80-120 °C) for a period ranging from 1 to 17 hours.[6][8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature.

    • If a precipitate forms, it is collected by filtration and washed with a cold solvent.

    • If no precipitate is observed, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 4-aminopyridopyrimidine.

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents like acetonitrile or DMF can accelerate the reaction rate. Greener alternatives like PEG 400 have also been shown to be effective.[7]

  • Base: A base is often required to neutralize the HCl generated during the reaction and to deprotonate the amine nucleophile, increasing its nucleophilicity. The choice of base should be compatible with the other functional groups in the molecule.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less reactive amines.

Protocol 2: Alkoxylation and Aryloxylation with Alcohols and Phenols (O-Nucleophiles)

The synthesis of 4-alkoxy and 4-aryloxy pyridopyrimidines is achieved using alcohols and phenols as nucleophiles. These reactions typically require a strong base to generate the more nucleophilic alkoxide or phenoxide.

Experimental Protocol:

  • Generation of the Nucleophile: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.1-1.5 eq.) in a dry, aprotic solvent such as THF or DMF. Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.1-1.5 eq.), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.

  • SNAr Reaction: Add a solution of the 4-chloropyridopyrimidine (1.0 eq.) in the same solvent to the freshly prepared nucleophile solution.

  • Reaction Conditions: The reaction mixture may be stirred at room temperature or heated (e.g., to 60-80 °C) to drive the reaction to completion. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Reactions involving strong bases like NaH are sensitive to moisture and atmospheric carbon dioxide. An inert atmosphere is crucial to prevent quenching of the base and decomposition of the reagents.

  • Strong Base: Alcohols and phenols are generally weak nucleophiles. Deprotonation with a strong base is necessary to generate the highly nucleophilic alkoxide or phenoxide, which can then readily participate in the SNAr reaction.

  • Aprotic Solvent: Aprotic solvents are used to avoid protonation of the highly basic alkoxide or phenoxide intermediates.

Protocol 3: Thioether Synthesis with Thiols (S-Nucleophiles)

The introduction of sulfur-containing moieties can significantly impact the biological activity of pyridopyrimidines. Thiols are excellent nucleophiles for SNAr reactions.

Experimental Protocol:

  • Reaction Setup: To a solution of the 4-chloropyridopyrimidine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, or ethanol), add the thiol (1.0-1.2 eq.) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.).[9][10]

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat (e.g., 50-80 °C) until the starting material is consumed, as indicated by TLC or LC-MS analysis.[11]

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure. Partition the residue between an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-thioether pyridopyrimidine.

Causality Behind Experimental Choices:

  • Base: While thiols are generally more nucleophilic than their corresponding alcohols, a base is still beneficial to generate the even more nucleophilic thiolate anion. Carbonate bases are often sufficient and offer good functional group tolerance.

  • Solvent: The choice of solvent should ensure the solubility of all reactants. Polar aprotic solvents are generally preferred.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the SNAr on 4-chloropyridopyrimidines with different classes of nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
N-Nucleophiles MorpholineK₂CO₃Acetonitrile804-12
AnilineEt₃NEthanolReflux6-18
BenzylamineNaOHPEG 4001200.5-2
O-Nucleophiles EthanolNaHTHF25-602-8
PhenolKOtBuDMF25-803-12
S-Nucleophiles ThiophenolCs₂CO₃DMF25-501-6
EthanethiolK₂CO₃Acetonitrile251-4

Troubleshooting and Field-Proven Insights

  • Low Reactivity: If the reaction is sluggish, consider using a more polar aprotic solvent (e.g., DMSO), a stronger base, or increasing the reaction temperature. Microwave irradiation can also significantly accelerate SNAr reactions.[8]

  • Side Reactions: In some cases, particularly with bifunctional nucleophiles, side reactions can occur. Careful control of stoichiometry and reaction conditions is crucial. For substrates with multiple halogen substituents, regioselectivity can be an issue and may require careful optimization.[12]

  • Catalysis: While many SNAr reactions proceed without a catalyst, some challenging transformations can be facilitated by transition metal catalysts or Lewis acids.[13] These can activate the heteroaromatic ring towards nucleophilic attack.

Conclusion

Nucleophilic aromatic substitution on 4-chloropyridopyrimidines is a powerful and indispensable tool in the synthesis of novel and diverse libraries of these medicinally important scaffolds. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and methodical execution of the protocols outlined in this guide will enable researchers to efficiently and reliably access a wide range of functionalized pyridopyrimidines for further investigation in drug discovery and development programs.

References

  • Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.
  • Filo. (2025, December 9). Explain and illustrate the mechanism of nucleophilic aromatic substitution.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 6). Catalysed SNAr reactions. Wordpress.
  • ResearchGate. (n.d.). Synthesis of 4‐amino substituted thienopyrimidines using SNAr.
  • ResearchGate. (n.d.). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines.
  • Ibrahim, H. S., et al. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. PubMed.
  • Merklin, J., Sinardo, B., & Majireck, M. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC.
  • Merklin, J., Sinardo, B., & Majireck, M. (2024, September 25). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Loupy, A., Philippon, N., Pigeon, P., & Galons, H. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles, 32, 1947-1953.
  • Universidad del Atlántico. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • PMC. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
  • Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions.
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • YouTube. (2020, February 2). SNAr reactions of pi-deficient aromatic rings.
  • (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Benchchem. (n.d.). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • (n.d.). Nucleophilic Substitution Reactions.
  • JOCPR. (n.d.). Synthesis of novel pyrimido-[5, 4-d] pyrimidines by sequential nucleophillic substitution reaction.
  • MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Ryan, A. A., et al. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC.
  • PMC. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
  • ResearchGate. (n.d.). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine | Request PDF.
  • ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters.
  • Merklin, J., Sinardo, B., & Majireck, M. (2024, September 25). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • ResearchGate. (2015, December 4). (PDF) Reaction of pentafluoropyridine with oxime nucleophiles via SNAr reactions for preparation of new p-substituted tetrafluoropyridyl derivatives.
  • PubMed. (2015, August 7). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

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Application

Application Note: Advanced Protocols for the Buchwald-Hartwig Amination of 4-Chloro-Heterocycles

Introduction: Navigating the Challenges of C-N Bond Formation with Heterocyclic Chlorides The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of C-N Bond Formation with Heterocyclic Chlorides

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials where N-aryl heterocycles are ubiquitous structural motifs.[1] The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these bonds, offering broad substrate scope and functional group tolerance under relatively mild conditions.[2][3]

However, the application of this methodology to chloro-heterocycles, specifically those substituted at the 4-position (e.g., 4-chloropyridines, 4-chloroquinolines), presents a distinct set of challenges. These substrates are often electron-deficient and possess a Lewis basic nitrogen atom that can coordinate to and inhibit the palladium catalyst.[4][5] Furthermore, the inherent strength and low reactivity of the C-Cl bond compared to its bromide and iodide counterparts necessitate highly active catalyst systems to facilitate the rate-limiting oxidative addition step.[6]

This guide provides an in-depth analysis and a set of field-proven protocols designed to overcome these obstacles. We will explore the mechanistic nuances, delve into the rationale behind catalyst and ligand selection, and offer detailed, step-by-step procedures and troubleshooting advice for researchers aiming to successfully couple 4-chloro-heterocycles.

Mechanistic Insights: The Catalytic Cycle and Its Hurdles

A fundamental understanding of the catalytic cycle is crucial for rational problem-solving and optimization. The generally accepted mechanism proceeds through a sequence of Pd(0)/Pd(II) intermediates.

Buchwald-Hartwig Catalytic Cycle pd0 Active L-Pd(0) Catalyst oa_complex Oxidative Addition Complex (L-Pd(II)) amido_complex Arylpalladium Amido Complex oa_complex->amido_complex Ligand Exchange & Deprotonation oa_complex->amido_complex amido_complex->pd0 Reductive Elimination amido_complex->pd0 product_out Ar-NR2 (Product) amido_complex->product_out product_complex Product Complex sub_in Ar-Cl (4-Chloro-heterocycle) sub_in->oa_complex Oxidative Addition (Rate-Limiting Step for Ar-Cl) amine_in R2NH (Amine) amine_in->oa_complex base_in Base base_in->oa_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

The primary challenges with 4-chloro-heterocycles arise at two key stages:

  • Oxidative Addition: The C-Cl bond's high dissociation energy presents a significant kinetic barrier. This step requires a highly electron-rich palladium(0) center to insert into the C-Cl bond. The choice of ligand is paramount to creating this electron-rich environment.[7]

  • Catalyst Inhibition: The nitrogen atom within the heterocycle can act as a ligand, coordinating to the palladium center and forming inactive or off-cycle complexes.[5] This "catalyst poisoning" can stall the reaction, especially with less sterically demanding catalyst systems.

A Guide to Selecting Reaction Components

Success with these challenging substrates hinges on the judicious selection of each reaction component. The goal is to create a catalytic system that is reactive enough to cleave the C-Cl bond while being sterically shielded enough to resist inhibition by the substrate or product.

ComponentKey Considerations & RationaleRecommended Choices for 4-Chloro-Heterocycles
Palladium Source Pre-catalysts are preferred. While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require in situ reduction to the active Pd(0) state, which can be unreliable.[8] Modern palladacycle pre-catalysts (e.g., G3, G4) provide a well-defined, air-stable source of the active L-Pd(0) species upon activation by the base, leading to more reproducible results.[4]G3/G4 Pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G4) • Pd₂(dba)₃ • Pd(OAc)₂
Ligand The most critical parameter. For C-Cl bond activation, the ligand must be both sterically bulky and highly electron-donating .[9] Bulkiness promotes the crucial reductive elimination step and helps prevent catalyst dimerization and substrate inhibition.[5] Strong electron-donating character increases the electron density at the palladium center, facilitating the difficult oxidative addition.[7]Biaryl Monophosphines: XPhos, RuPhos, BrettPhos[10] • N-Heterocyclic Carbenes (NHCs): IPr, SIPr[7] • Ferrocenyl Phosphines: Hindered Josiphos-type ligands[11][12]
Base Must be strong and non-nucleophilic. The base's primary role is to deprotonate the amine-palladium complex to form the key amido intermediate.[13] Strong alkoxides are standard. For substrates with base-sensitive functional groups, weaker carbonate or phosphate bases may be necessary, though this often requires higher temperatures or more active catalysts.Sodium tert-butoxide (NaOtBu): The most common choice for robust substrates.[8] • Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic alternative.[14] • Potassium Phosphate (K₃PO₄) / Cesium Carbonate (Cs₂CO₃): Milder options for sensitive substrates.[15]
Solvent Anhydrous and aprotic. The solvent must solubilize the reagents and remain stable at elevated temperatures. It is critical to use anhydrous, degassed solvents to prevent catalyst deactivation by oxygen or water.[4]Toluene1,4-Dioxane • tert-Butanol or mixtures thereof

Workflow for Protocol Development

When approaching a novel 4-chloro-heterocycle, a systematic approach to condition screening is essential. The following workflow provides a logical starting point for optimization.

Protocol_Development_Workflow start Define Substrates: 4-Chloro-heterocycle (A) Amine (B) catalyst_choice Select Catalyst System (Pre-catalyst + Ligand) start->catalyst_choice Is Amine primary/secondary? Is Heterocycle sterically hindered? base_solvent_choice Select Base & Solvent (Standard Conditions) catalyst_choice->base_solvent_choice Start with XPhos Pd G3 run_reaction Run Initial Reaction (e.g., 100 °C, 12-24h) base_solvent_choice->run_reaction NaOtBu in Toluene analyze Analyze Outcome (LC-MS, TLC) run_reaction->analyze high_yield High Yield (>75%) Proceed to Scale-up analyze->high_yield Success low_yield Low/No Yield Troubleshoot analyze->low_yield Failure troubleshoot_ligand Screen Ligands (XPhos, RuPhos, IPr) low_yield->troubleshoot_ligand 1st Priority troubleshoot_base Screen Bases (LHMDS, K3PO4) low_yield->troubleshoot_base 2nd Priority troubleshoot_temp Adjust Temperature (80 °C to 120 °C) low_yield->troubleshoot_temp 3rd Priority troubleshoot_ligand->run_reaction troubleshoot_base->run_reaction troubleshoot_temp->run_reaction

Caption: Decision workflow for optimizing amination of 4-chloro-heterocycles.

Detailed Experimental Protocols

Safety Note: These reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous and should be handled with appropriate personal protective equipment (PPE).

Protocol 1: Amination of 4-Chloropyridine with a Primary Aliphatic Amine

This protocol utilizes a modern palladacycle pre-catalyst known for its high activity with aryl chlorides.[11]

  • Reagents:

    • 4-Chloropyridine hydrochloride (1.0 equiv)

    • Primary Aliphatic Amine (e.g., n-hexylamine) (1.2 equiv)

    • XPhos Pd G3 (2 mol %)

    • Sodium tert-butoxide (NaOtBu) (2.5 equiv - Note: extra base is needed to neutralize the HCl salt)

    • Anhydrous, degassed Toluene (to 0.2 M)

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloropyridine hydrochloride, XPhos Pd G3, and sodium tert-butoxide.

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

    • Through the septum, add the anhydrous, degassed toluene via syringe, followed by the primary amine.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkyl-4-aminopyridine.

Protocol 2: Amination of 4-Chloroquinoline with a Secondary Cyclic Amine

This protocol is adapted for a more complex heterocyclic core and a secondary amine, which can sometimes react more slowly.

  • Reagents:

    • 4-Chloroquinoline (1.0 equiv)

    • Secondary Amine (e.g., morpholine) (1.5 equiv)

    • Pd₂(dba)₃ (2 mol %)

    • RuPhos (4.5 mol %)

    • Potassium Phosphate (K₃PO₄) (2.0 equiv)

    • Anhydrous, degassed 1,4-Dioxane (to 0.2 M)

  • Procedure:

    • In a glovebox or under a strong flow of argon, add Pd₂(dba)₃, RuPhos, and K₃PO₄ to an oven-dried Schlenk flask with a stir bar.

    • Add the 4-chloroquinoline.

    • Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed 1,4-dioxane and morpholine via syringe.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction for 16-24 hours. If the reaction stalls, an additional portion of catalyst (1 mol %) can be added.

    • After cooling, perform the workup as described in Protocol 1 (dilution, filtration through Celite®).

    • The crude product can be purified by silica gel chromatography to afford the 4-(morpholino)quinoline.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This table outlines common issues and potential solutions.[4][5]

SymptomPotential Cause(s)Recommended Solution(s)
No or very low conversion 1. Inactive catalyst (air/moisture contamination). 2. Catalyst poisoning by heterocycle. 3. Insufficiently active catalyst system for the specific substrate.1. Ensure all reagents are pure and solvents are rigorously degassed and anhydrous. Use a fresh bottle of base. 2. Switch to a more sterically hindered ligand (e.g., if using SPhos, try XPhos or BrettPhos). 3. Screen alternative ligands (e.g., NHCs like IPr) or pre-catalysts (e.g., G4 series).
Reaction stalls at ~50% conversion 1. Catalyst has decomposed or been poisoned over time. 2. Reagents are not fully soluble.1. Lower the reaction temperature (e.g., from 110 °C to 90 °C) and increase reaction time. Consider adding a second portion of catalyst. 2. Increase solvent volume or switch to a more solubilizing solvent like dioxane.
Formation of black precipitate (Palladium Black) Catalyst decomposition, often due to excessive heat or the presence of oxygen.Lower the reaction temperature. Ensure the inert atmosphere is maintained throughout the reaction.
Side product formation (e.g., hydrodehalogenation) The catalytic cycle is diverted, often due to issues with the base or presence of water.Ensure the base is anhydrous. Screen alternative bases (e.g., switch from NaOtBu to LHMDS).

Conclusion

The Buchwald-Hartwig amination of 4-chloro-heterocycles is a challenging but achievable transformation that unlocks access to valuable chemical space for drug discovery and materials science. Success relies on a rational approach that directly addresses the dual challenges of C-Cl bond activation and potential catalyst inhibition. By employing highly active, sterically demanding catalyst systems, particularly modern palladacycle pre-catalysts with bulky biarylphosphine or NHC ligands, and by carefully controlling reaction parameters under inert conditions, researchers can reliably synthesize a wide array of N-aryl heterocyclic products.

References

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  • Skonieczny, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18239–18251. [Link]

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  • Taylor & Francis Online. (2022). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. [Link]

  • Knochel, P., et al. (2015). Chromium(II)-Catalyzed Amination of N-Heterocyclic Chlorides with Magnesium Amides. Synlett, 26(08), 1049-1054. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Al-Zoubi, R. M., & Al-Jammal, M. K. (2014). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Kaur, N., & Singh, P. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19349-19371. [Link]

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Method

The Strategic Synthesis of Potent CDK Inhibitors from 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine: A Detailed Guide

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of the synthesis and evaluation of Cyclin-Dependent Kinase (CDK) inhibitors, starting fro...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of the synthesis and evaluation of Cyclin-Dependent Kinase (CDK) inhibitors, starting from the versatile chemical intermediate, 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine. This document offers detailed protocols, scientific rationale, and practical insights to empower the development of next-generation cancer therapeutics.

Introduction: The Pivotal Role of the Pyrido[2,3-d]pyrimidine Scaffold in CDK Inhibition

The dysregulation of Cyclin-Dependent Kinases (CDKs) is a hallmark of many cancers, leading to uncontrolled cell proliferation.[1] The pyrido[2,3-d]pyrimidine core has emerged as a privileged scaffold in the design of potent and selective CDK inhibitors.[2] This is exemplified by the FDA-approved CDK4/6 inhibitor, Palbociclib, which has revolutionized the treatment of certain breast cancers.[3] The strategic positioning of substituents on this heterocyclic system allows for fine-tuning of inhibitory activity and selectivity against various CDK isoforms.

At the heart of many synthetic routes to these powerful therapeutics lies the key building block, 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine. Its reactive chlorine atom provides a handle for the introduction of diverse functionalities, typically through cross-coupling reactions, enabling the exploration of a vast chemical space to optimize potency and pharmacokinetic properties.

This guide will illuminate the synthetic pathways to potent CDK inhibitors from this key starting material and provide detailed protocols for their biological evaluation.

The Mechanism of Action: How Pyrido[2,3-d]pyrimidine-Based Inhibitors Control the Cell Cycle

CDK4 and CDK6, in complex with Cyclin D, are key regulators of the G1-S phase transition in the cell cycle. They phosphorylate the Retinoblastoma (Rb) protein, releasing the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis.[1] Pyrido[2,3-d]pyrimidine-based inhibitors, such as Palbociclib, are ATP-competitive inhibitors of CDK4/6. By occupying the ATP-binding pocket of these kinases, they prevent the phosphorylation of Rb, thereby maintaining it in its active, E2F-bound state. This leads to a G1 cell cycle arrest and a halt in tumor cell proliferation.

CDK_Pathway Mitogenic_Signals Mitogenic Signals Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D CDK46_CyclinD CDK4/6-Cyclin D Complex Cyclin_D->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylation G1_Arrest G1 Cell Cycle Arrest CDK46_CyclinD->G1_Arrest E2F E2F Gene_Transcription Gene Transcription (S-phase entry) E2F->Gene_Transcription Rb_E2F Rb-E2F Complex Rb_E2F->Rb Rb_E2F->E2F Pyridopyrimidine_Inhibitor Pyridopyrimidine Inhibitor Pyridopyrimidine_Inhibitor->CDK46_CyclinD Inhibition Pyridopyrimidine_Inhibitor->G1_Arrest

Caption: CDK4/6-mediated cell cycle progression and its inhibition.

Synthetic Protocols: From Building Block to Bioactive Compound

The following section provides detailed, step-by-step protocols for the synthesis of potent CDK inhibitors starting from 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine. The synthesis of Palbociclib is presented as a primary example, showcasing a key palladium-catalyzed cross-coupling reaction.

General Synthetic Workflow

The overall strategy involves the sequential modification of the pyridopyrimidine core. Key transformations often include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.

Synthesis_Workflow Start 4-Chloro-6-methoxy- pyrido[2,3-d]pyrimidine Intermediate1 Intermediate A (e.g., via Amination) Start->Intermediate1 Step 1 Intermediate2 Intermediate B (e.g., via Suzuki Coupling) Intermediate1->Intermediate2 Step 2 Final_Product Final CDK Inhibitor Intermediate2->Final_Product Step 3 Purification Purification & Characterization Final_Product->Purification

Caption: General synthetic workflow for CDK inhibitors.

Detailed Protocol: Synthesis of Palbociclib

This protocol outlines a potential synthetic route to Palbociclib, adapted from literature procedures.[4][5]

Step 1: Synthesis of 6-acetyl-8-cyclopentyl-5-methyl-2-chloro-pyrido[2,3-d]pyrimidin-7(8H)-one

This intermediate can be prepared through a multi-step sequence starting from simpler pyrimidines. For the purpose of this guide, we will consider this as a readily available advanced intermediate, as its synthesis from 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine involves several steps not directly illustrating the key final coupling. A patent describes the reaction of 6-acetyl-5-methyl-2-chloro-pyrido[2,3-d]pyrimidin-7(8H)-one with bromocyclopentane in the presence of a base.[6]

  • Reactants: 6-acetyl-5-methyl-2-chloro-pyrido[2,3-d]pyrimidin-7(8H)-one, bromocyclopentane, potassium tert-butoxide.

  • Solvent: N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 6-acetyl-5-methyl-2-chloro-pyrido[2,3-d]pyrimidin-7(8H)-one in DMF, add potassium tert-butoxide and stir at elevated temperature (e.g., 65 °C) for 30 minutes.[6]

    • Cool the reaction mixture to room temperature and add bromocyclopentane.[6]

    • Heat the reaction mixture again to 65 °C and stir for 1 hour.[6]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with ethyl acetate.[6]

    • The product can be isolated and purified by standard techniques such as crystallization.

Step 2: Palladium-Catalyzed Cross-Coupling to Yield Palbociclib

This crucial step involves the coupling of the chlorinated pyridopyrimidine intermediate with 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester, followed by deprotection.

  • Reactants: 6-acetyl-8-cyclopentyl-5-methyl-2-chloro-pyrido[2,3-d]pyrimidin-7(8H)-one, 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester, palladium catalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

  • Solvent: A suitable organic solvent such as 1,4-dioxane.

  • Procedure:

    • In a reaction vessel, combine 6-acetyl-8-cyclopentyl-5-methyl-2-chloro-pyrido[2,3-d]pyrimidin-7(8H)-one, 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester, the palladium catalyst, phosphine ligand, and base in the solvent.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion (e.g., 100-120 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction mixture.

    • The crude product is then subjected to acidic hydrolysis to remove the Boc protecting group. This can be achieved by treating the reaction mixture with an acid such as hydrochloric acid.

    • The final product, Palbociclib, can be isolated and purified by recrystallization. A described method involves dissolving the crude product in a mixture of water and acetone with heating, followed by the addition of hydrochloric acid. After a carbon treatment and filtration, the pH is adjusted with aqueous ammonia to precipitate the product, which is then collected by filtration, washed, and dried.[7]

Biological Evaluation: Assessing the Potency and Efficacy of Synthesized Inhibitors

Once synthesized, the novel compounds must be evaluated for their biological activity. This typically involves in vitro kinase assays to determine their potency against the target CDKs and cell-based assays to assess their anti-proliferative effects.

In Vitro Kinase Inhibition Assay (CDK4/Cyclin D1)

This protocol describes a common method to determine the IC50 value of a compound against CDK4/Cyclin D1 using a fluorescence-based mobility shift assay.[8]

  • Materials:

    • Recombinant active CDK4/Cyclin D1 enzyme.

    • Fluorescently labeled peptide substrate (e.g., 5-FAM-Dyrktide).

    • ATP.

    • Assay buffer (e.g., 40 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.005% Tween-20).[8]

    • Test compounds dissolved in DMSO.

    • Microplate reader capable of detecting fluorescence.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, prepare the reaction mixture containing the assay buffer, ATP, and the fluorescently labeled peptide substrate.[8]

    • Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding the activated CDK4/Cyclin D1 enzyme.[8]

    • Incubate the plate at 37°C for a defined period (e.g., 40 minutes).[9]

    • Stop the reaction and electrophoretically separate the phosphorylated and non-phosphorylated substrate using a microfluidic mobility shift assay system.[8]

    • Measure the fluorescence of the substrate and product. The ratio of these values is used to calculate the percent conversion.

    • Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Anti-Proliferation Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric method used to measure cell density, and thus can be used to determine the anti-proliferative effects of a compound on cancer cell lines.[10][11][12]

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7 for breast cancer).

    • Cell culture medium and supplements.

    • 96-well microtiter plates.

    • Test compounds dissolved in DMSO.

    • Trichloroacetic acid (TCA).

    • Sulforhodamine B (SRB) solution.

    • Tris base solution.

    • Microplate spectrophotometer.

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density (e.g., 2000 cells/well) and allow them to attach overnight.[11]

    • Treat the cells with serial dilutions of the test compounds and incubate for 72-96 hours.[11]

    • Fix the cells by adding cold TCA to each well and incubating at 4°C for at least 1 hour.[10][11]

    • Wash the plates multiple times with water to remove the TCA and air-dry.

    • Stain the cells by adding SRB solution to each well and incubating at room temperature for 30 minutes.[10][11]

    • Wash the plates with 1% acetic acid to remove unbound dye and air-dry.[10]

    • Solubilize the bound dye by adding Tris base solution to each well.[10]

    • Measure the absorbance at approximately 540 nm using a microplate reader.[10]

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Data Presentation: Quantifying Success

The results from the synthetic and biological evaluations should be presented clearly and concisely.

Table 1: Representative Synthetic Yields

StepProductStarting MaterialTypical Yield (%)
16-acetyl-8-cyclopentyl-5-methyl-2-chloro-pyrido[2,3-d]pyrimidin-7(8H)-one6-acetyl-5-methyl-2-chloro-pyrido[2,3-d]pyrimidin-7(8H)-one72%[6]
2Palbociclib6-acetyl-8-cyclopentyl-5-methyl-2-chloro-pyrido[2,3-d]pyrimidin-7(8H)-one~52% (overall from uracil)[4]

Table 2: Biological Activity of Representative Pyrido[2,3-d]pyrimidine-Based CDK Inhibitors

CompoundTarget CDK(s)IC50 (nM)Cell LineAnti-proliferative IC50 (µM)Reference
PalbociclibCDK4/Cyclin D111MCF-70.06[13]
PalbociclibCDK6/Cyclin D315--[13]
RibociclibCDK4/Cyclin D110--[13]
AbemaciclibCDK4/Cyclin D12--[13]
Derivative 6bCDK4/6-PC-3-[14]
Derivative 8dCDK4/6-MCF-7-[14]
Pyrazol-1-yl pyridopyrimidine 5CDK4/Cyclin D1-MCF-77.69[15]

Conclusion and Future Directions

The 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine scaffold is a cornerstone in the synthesis of potent and selective CDK inhibitors. The protocols and insights provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel compounds in this class. Future efforts in this field will likely focus on developing inhibitors with improved selectivity profiles, overcoming mechanisms of resistance, and exploring their efficacy in a wider range of malignancies. The versatility of the pyridopyrimidine core ensures its continued importance in the quest for more effective and targeted cancer therapies.

References

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  • Step-by-step workflow of the standardized sulforhodamine B (SRB) assay.... - ResearchGate. Available from: [Link]

  • Orellana, E. A., & Kasinski, A. L. (2025).
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  • Google Patents. CA3046864A1 - Cdk4/6 inhibitor.
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  • The synthetic strategies for the preparation of Palbociclib. - ResearchGate. Available from: [Link]

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Application

Application Notes and Protocols for One-Pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Introduction: The Significance of Pyrido[2,3-d]pyrimidines and the Efficiency of One-Pot Syntheses The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrido[2,3-d]pyrimidines and the Efficiency of One-Pot Syntheses

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development.[1][2][3] This fused N-heterocycle is a core component of numerous compounds exhibiting a wide spectrum of biological activities, including but not limited to antiviral, antibacterial, anti-inflammatory, analgesic, and antitumor properties.[1][2][4][5] Notably, derivatives of this scaffold have been investigated as potent kinase inhibitors, demonstrating their therapeutic potential in oncology.[3][6]

Traditionally, the synthesis of such complex heterocyclic systems involves multi-step procedures that are often time-consuming, labor-intensive, and generate significant chemical waste. In contrast, one-pot synthesis strategies, particularly those involving multicomponent reactions (MCRs), have emerged as a powerful and elegant approach to construct pyrido[2,3-d]pyrimidine derivatives.[7][8] These methods offer several distinct advantages that align with the principles of green chemistry, including:

  • Increased Efficiency: Multiple chemical transformations are carried out in a single reaction vessel, saving time and resources.[7]

  • Reduced Waste: By eliminating the need for intermediate purification steps, solvent usage and chemical waste are minimized.[7]

  • Atom Economy: MCRs are designed to incorporate a majority of the atoms from the starting materials into the final product.

  • Operational Simplicity: The streamlined workflow makes these procedures easier to perform.[7]

This application note provides detailed protocols for three distinct and efficient one-pot strategies for synthesizing pyrido[2,3-d]pyrimidine derivatives, tailored for researchers and professionals in organic synthesis and drug discovery.

Core Reaction Principle: The Domino Knoevenagel-Michael-Cyclization Cascade

The majority of the one-pot syntheses for pyrido[2,3-d]pyrimidines rely on a well-established domino reaction sequence. This sequence typically involves the reaction of three key components:

  • An amino-pyrimidine derivative , most commonly 6-aminouracil or its substituted analogues.

  • An aromatic or heteroaromatic aldehyde .

  • An active methylene compound , such as malononitrile, cyanoacetamide, or Meldrum's acid.

The generally accepted mechanism proceeds through the following steps:

  • Knoevenagel Condensation: The aldehyde reacts with the active methylene compound to form an arylidene intermediate.

  • Michael Addition: The amino group of the pyrimidine derivative performs a nucleophilic attack on the arylidene intermediate.

  • Intramolecular Cyclization and Dehydration/Aromatization: The resulting intermediate undergoes cyclization, followed by dehydration and often spontaneous aromatization to yield the final pyrido[2,3-d]pyrimidine product.[8][9][10]

The choice of catalyst and reaction conditions plays a crucial role in promoting this cascade reaction efficiently and under mild conditions.

Protocol 1: Microwave-Assisted, Catalyst-Free Synthesis in Aqueous Media

This protocol highlights a green and rapid synthesis of 7-amino-5-aryl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitriles using microwave irradiation in water, a benign solvent.[9] The use of microwave energy can significantly accelerate the reaction rate, leading to shorter reaction times and often improved yields.[9]

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine Aldehyde (1 mmol), Malononitrile (1 mmol), and 6-Aminouracil (1 mmol) in Water (10 mL) mw_irradiation Irradiate in Microwave Synthesizer (e.g., 600W, 5-10 min) prep_reactants->mw_irradiation Transfer to MW vessel cool Cool Reaction Mixture to Room Temperature mw_irradiation->cool filter Filter the Precipitated Solid cool->filter wash Wash with Cold Water and Ethanol filter->wash dry Dry the Product wash->dry

Caption: Workflow for Microwave-Assisted Synthesis.

Detailed Step-by-Step Protocol
  • Reactant Preparation: In a suitable microwave reaction vessel, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 0.066 g), and 6-aminouracil (1.0 mmol, 0.127 g).

  • Solvent Addition: Add 10 mL of distilled water to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a power of approximately 600W for 5-10 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the vessel to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven.

Data Summary: Representative Examples
EntryAromatic AldehydeReaction Time (min)Yield (%)
1Benzaldehyde595
24-Chlorobenzaldehyde696
34-Methoxybenzaldehyde792
44-Nitrobenzaldehyde598

Data adapted from a representative study.[9]

Causality and Insights

The efficiency of this method stems from the rapid and uniform heating provided by microwave irradiation, which accelerates the domino reaction sequence. Water as a solvent is not only environmentally friendly but also plays a role in promoting the reaction, potentially through its high polarity and ability to form hydrogen bonds.[9] The catalyst-free nature of this specific protocol simplifies the work-up procedure significantly.[4]

Protocol 2: Bismuth(III) Triflate Catalyzed Synthesis in Ethanol

This protocol employs bismuth(III) triflate (Bi(OTf)₃) as a mild, efficient, and reusable Lewis acid catalyst for the one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives.[10][11] This method is notable for its high yields, relatively mild reaction conditions, and the catalytic nature of the process.

Reaction Mechanism Overview

G aldehyde Ar-CHO knoevenagel Knoevenagel Intermediate (Ar-CH=C(CN)2) aldehyde->knoevenagel malononitrile NC-CH2-CN malononitrile->knoevenagel aminouracil 6-Aminouracil michael_adduct Michael Adduct aminouracil->michael_adduct Michael Addition catalyst Bi(OTf)3 catalyst->knoevenagel Catalyzes knoevenagel->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Intramolecular Cyclization product Pyrido[2,3-d]pyrimidine cyclized_intermediate->product Aromatization

Caption: Catalytic Cycle for Bi(OTf)3-Mediated Synthesis.

Detailed Step-by-Step Protocol
  • Catalyst and Reactant Loading: To a round-bottom flask equipped with a reflux condenser, add 6-amino-1,3-dimethyluracil (1.0 mmol, 0.155 g), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 0.066 g), and bismuth(III) triflate (10 mol%, 0.066 g).

  • Solvent Addition: Add 10 mL of ethanol to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) with constant stirring. Monitor the reaction by TLC until the starting materials are consumed (typically 1-2 hours).

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The product can be further purified by recrystallization from ethanol or a suitable solvent system if necessary.

Data Summary: Catalyst Loading and Yields
EntryAromatic AldehydeCatalyst (mol%)Time (h)Yield (%)
14-Chlorobenzaldehyde10195
24-Methylbenzaldehyde101.592
32-Nitrobenzaldehyde10194
44-Hydroxybenzaldehyde10290

Data synthesized from a representative study.[10]

Causality and Insights

Bismuth(III) triflate acts as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack by the active methylene compound, thereby facilitating the initial Knoevenagel condensation.[10] Its effectiveness in low catalytic amounts (10 mol%) and its stability make it an attractive choice.[11] The use of ethanol as a solvent allows for easy dissolution of the reactants and precipitation of the product upon cooling.

Protocol 3: Mechanochemical, Solvent-Free Synthesis via Ball-Milling

This protocol showcases an environmentally benign, solvent-free approach using mechanochemistry (ball-milling) to synthesize pyrido[2,3-d]pyrimidines. This method avoids the use of bulk solvents, reducing waste and simplifying product isolation.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Charge Milling Jar with Aldehyde, 6-Aminouracil, Active Methylene Compound, and Grinding Balls milling Mill at Room Temperature (e.g., 25 Hz for 30-60 min) prep_reactants->milling extract Extract Solid Mass with Hot Ethanol milling->extract filter_hot Filter Hot to Remove Insolubles extract->filter_hot cool_filtrate Cool Filtrate to Precipitate Product filter_hot->cool_filtrate filter_product Filter and Dry the Product cool_filtrate->filter_product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving 4-Chlorination Yield with Phosphorus Oxychloride (POCl₃)

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for optimizing chlorination reactions using phosphorus oxychloride (POCl₃). This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing chlorination reactions using phosphorus oxychloride (POCl₃). This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful but often challenging reagent to convert hydroxyl, keto, or amide functionalities into their corresponding 4-chloro derivatives, particularly in heterocyclic systems.

Our approach moves beyond simple step-by-step instructions. We aim to provide a deep, mechanistic understanding and field-tested insights to empower you to troubleshoot and optimize your specific reaction, ensuring higher yields, greater purity, and safer laboratory practices.

Part 1: Core Principles & Mechanistic Overview

Understanding the "why" is paramount to mastering this transformation. The reaction of a substrate with POCl₃ is not a direct displacement but a multi-stage process that can vary slightly based on the substrate.

The generally accepted mechanism for hydroxyl-containing heterocycles (e.g., hydroxypyridines, quinolones) involves two key stages[1][2]:

  • Phosphorylation: The hydroxyl group of the substrate acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphorylated intermediate. This initial step is often facilitated by a base, which deprotonates the hydroxyl group, increasing its nucleophilicity, or by activating the quinazolone system[1][3][4].

  • Nucleophilic Substitution: A chloride ion (Cl⁻), either from POCl₃ itself or an additive, attacks the carbon atom, displacing the phosphate group, which is an excellent leaving group. This step is often promoted by heating[1].

For amides, the reaction can proceed similarly, while in the presence of N,N-dimethylformamide (DMF), the highly electrophilic Vilsmeier-Haack reagent is formed in situ, which can lead to both chlorination and formylation[5][6][7].

G Substrate Substrate (e.g., Hydroxypyridine) Intermediate Phosphorylated Intermediate Substrate->Intermediate Nucleophilic Attack POCl3_reagent POCl₃ POCl3_reagent->Intermediate Base Base (e.g., Pyridine) (Optional but Recommended) Base->Substrate Activates Product 4-Chloro Product Intermediate->Product SNAr or SN2 Attack Byproduct Phosphate Byproducts Intermediate->Byproduct Chloride Chloride Ion (Cl⁻) (from POCl₃) Chloride->Intermediate G Start Low Yield / Starting Material Recovered Check_TLC Did TLC show full conversion before workup? Start->Check_TLC Incomplete_Rxn Incomplete Reaction Check_TLC->Incomplete_Rxn No Hydrolysis Hydrolysis During Workup Check_TLC->Hydrolysis Yes Optimize_Rxn Optimize Reaction: 1. Increase Temp/Time 2. Add Base (Pyridine) 3. Use PCl₅ co-reagent 4. Ensure Anhydrous Conditions Incomplete_Rxn->Optimize_Rxn Optimize_Workup Optimize Workup: 1. Evaporate excess POCl₃ 2. Quench slowly onto ice/NaHCO₃ 3. Maintain T < 5 °C 4. Control pH (8-9) Hydrolysis->Optimize_Workup Success Improved Yield Optimize_Rxn->Success Optimize_Workup->Success

Caption: Troubleshooting flowchart for low yield.

Q2: What is the role of a base like pyridine, and is it always necessary?

A base is highly recommended and often essential for high yields. It serves two primary functions:

  • Acid Scavenger: It neutralizes the HCl and phosphoric acids generated during the reaction, preventing potential acid-catalyzed degradation of your starting material or product.[8]

  • Reaction Catalyst: For substrates like quinazolones, a base is critical for the initial phosphorylation step to proceed efficiently at lower temperatures, which in turn prevents the formation of dimeric byproducts.[1][3]

Solvent-free protocols using one equivalent of pyridine per hydroxyl group have proven highly effective, offering high yields and simpler workups on a large scale.[9][10]

Q3: Should I use excess POCl₃ as the solvent or a stoichiometric amount in a different solvent?

Using a large excess of POCl₃ as both reagent and solvent is a traditional method that can help drive reactions to completion.[3][9] However, this approach has significant drawbacks related to cost, safety, and environmental impact, particularly on a larger scale.[9][11]

Modern, recommended approaches favor using near-equimolar amounts of POCl₃. These reactions are often run solvent-free or in a high-boiling inert solvent within a sealed reactor. This method is not only greener and safer but has been shown to produce comparable or even better yields.[9][10][12]

Q4: My reaction mixture is turning into a dark tar. What causes this?

Tar formation is typically a sign of decomposition. The primary causes are:

  • Excessive Temperature: While heat is often required, too high a temperature can degrade sensitive aromatic systems. Screen temperatures carefully and monitor by TLC/LCMS. For quinazolones, a two-stage temperature profile (low temp for phosphorylation, higher temp for chlorination) can prevent byproduct formation.[1][3]

  • Prolonged Reaction Time: Heating the reaction for too long after completion can lead to degradation. Once the starting material is consumed, proceed to the workup.[13]

Q5: I'm seeing unexpected formylation of my aromatic ring. Why?

If you are using DMF as a solvent or even as a catalyst, you are inadvertently creating Vilsmeier-Haack conditions.[13] The POCl₃ reacts with DMF to form the Vilsmeier reagent, which is a potent formylating agent for electron-rich aromatics.[5][6] If formylation is not desired, switch to a non-reactive, high-boiling solvent like sulfolane, or perform the reaction neat (solvent-free).[4]

Part 3: Data & Optimized Protocols
Table 1: Comparative Reaction Conditions for POCl₃ Chlorination
Substrate ClassPOCl₃ (Equivalents)Base (Equivalents)Temperature (°C)Time (h)Isolated Yield (%)Reference
Hydroxypyrimidines1.0 per -OH1.0 (Pyridine)1602>80[9]
2-Hydroxypyridines1.0None1402>90[9][11]
2,4-Dihydroxyquinoline1.0 (0.5 per -OH)0.3 (Pyridine)140288[9]
4-Quinazolones>1.0>1.0 (Trialkylamine)<25 then 70-90VariableHigh[1][3]
Hydroxy-quinoxalines1.0 per -OH1.0 (Pyridine)160286-96[11]

Note: Reactions for pyrimidines, pyridines, and quinoxalines were performed solvent-free in a sealed reactor.

Experimental Protocol 1: Large-Scale, Solvent-Free Chlorination of 2-Hydroxypyridine

[9] This protocol is optimized for safety, efficiency, and scalability.

  • Reactor Setup: To a 150 mL Teflon-lined stainless steel sealed reactor, add the 2-hydroxypyridine substrate (0.5 moles).

  • Reagent Addition: In a well-ventilated fume hood, add phosphorus oxychloride (0.5 moles, 1.0 eq.) to the reactor.

  • Reaction: Seal the reactor securely. Place it behind a blast shield and heat the mixture to 140 °C for 2 hours.

  • Cooling: Allow the reactor to cool completely to room temperature before carefully venting and opening.

  • Quenching & Workup: Prepare a beaker with 100 mL of cold water (~0 °C). Carefully and slowly pour the reaction content into the cold water with vigorous stirring. Adjust the solution's pH to 8–9 with a saturated Na₂CO₃ solution.

  • Isolation: The solid product can be isolated by filtration, washed with cold water, and dried under vacuum.

G Start Reaction Complete (Cooled to RT) Step1 Step 1: Remove Excess POCl₃ (Vacuum Distillation) Start->Step1 Recommended Step3 Step 3: SLOWLY Add Reaction Residue to Ice Mixture Start->Step3 If Step 1 is skipped Step1->Step3 Step2 Step 2: Prepare Quench Station (Ice + NaHCO₃ in Beaker) Step2->Step3 Prepare in advance Step4 Step 4: Maintain T < 5°C Adjust pH to 8-9 Step3->Step4 Step5 Step 5: Extract with Organic Solvent (e.g., EtOAc, DCM) Step4->Step5 End Isolate Pure Product Step5->End

Caption: Recommended safe quenching and workup procedure.

Experimental Protocol 2: Two-Stage Chlorination of a 4-Quinazolone

[1][3] This method minimizes byproduct formation by separating the phosphorylation and chlorination steps.

  • Setup: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend the 4-quinazolone substrate in an anhydrous solvent (e.g., acetonitrile). Add a trialkylamine base with a pKa > 9 (e.g., DIPEA, >1.0 eq.).

  • Phosphorylation (Stage 1): Cool the mixture to < 25 °C. Slowly add POCl₃ (a minimum of 1.0 eq.) dropwise, maintaining the temperature. Stir until the initial reaction is complete (monitor by TLC/LCMS). This stage forms the phosphorylated intermediates.

  • Chlorination (Stage 2): Once phosphorylation is complete, heat the reaction mixture to 70-90 °C. Maintain this temperature until the intermediates are fully converted to the 4-chloroquinazoline product.

  • Workup: Cool the reaction to room temperature. Follow the safe quenching procedure outlined in the diagram and FAQ #1.

References
  • Chen, H., Xu, X., Wang, X., & Zhao, Y. (2013). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions. RSC Advances, 3(42), 19263-19269. [Link] 6. ResearchGate. (2013). Request PDF: Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions. [Link] [14]7. Kuehne, M. E., & Shannon, P. J. (1977). Reduction of amides and lactams to amines by reactions with phosphorus oxychloride and sodium borohydride. The Journal of Organic Chemistry, 42(12), 2082-2087. [Link] [15]8. Elder, M. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. [Link] [1][2]9. ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

Sources

Optimization

Minimizing side reactions during nucleophilic displacement at C-4

Topic: Minimizing Side Reactions in Pyrimidine & Quinazoline Scaffolds Core Directive & Scope To the Researcher: You are likely accessing this guide because your reaction at the C-4 position of a pyrimidine or quinazolin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Pyrimidine & Quinazoline Scaffolds

Core Directive & Scope

To the Researcher: You are likely accessing this guide because your


 reaction at the C-4 position of a pyrimidine or quinazoline core—a ubiquitous step in kinase inhibitor synthesis (e.g., Gefitinib, Erlotinib)—is failing.[1] You may be observing hydrolysis (formation of the "one"), regioselectivity issues (C-2 attack), or unexpected adducts.[1]

This guide treats your chemical reaction as a system with competing kinetic and thermodynamic pathways. We will isolate these variables to restore high-fidelity conversion.

Critical Troubleshooting Modules
Module A: The "Phantom" Nucleophile (DMF/DMAc Decomposition)

Symptom: You observe a mass peak of


 (relative to the expected product) or 

. Diagnosis: Dimethylamine (DMA) Displacement. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) are standard for

.[1] However, they are not inert.[1] Over time, or with trace moisture/heat, DMF hydrolyzes to form formic acid and dimethylamine .[1] DMA is a potent nucleophile (often better than your aniline) and will irreversibly displace the C-4 chloride.[1]

Corrective Actions:

  • The Sparge Test: If using DMF, sparge with Argon for 15 minutes before adding the substrate.[1] This removes volatile amines.[1]

  • Solvent Switch: Switch to NMP (N-Methyl-2-pyrrolidone) or DMSO , which are thermally more stable than DMF.[1]

  • The Acid Scavenger Trap: If you must use DMF, ensure your base (e.g., DIPEA) is added after the substrate is dissolved, or use a solid inorganic base (

    
    ) which minimizes the solubility of the generated DMA gas.[1]
    
Module B: The Hydrolysis Trap (Formation of the C-4 "One")

Symptom: Appearance of a peak at


 (OH adduct) or isolation of an insoluble solid that does not dissolve in organic solvents.
Diagnosis: Imidoyl Chloride Hydrolysis. 
The C-4 position functions as a vinylogous imidoyl chloride.[1] It is highly susceptible to attack by water.[1] This is often accelerated by exogenous bases  (NaOH, KOH) or wet hygroscopic bases (older bottles of t-BuOK).

Corrective Actions:

  • Protic Solvent Strategy: Counter-intuitively, switching to 2-Propanol (IPA) or n-Butanol often solves this.[1] While alcohols are nucleophilic, the amine nucleophile (especially anilines) is usually far more reactive at reflux temperatures.[1]

  • Acid Catalysis (The Self-Validating Fix): Instead of using base, use 1.0 equiv of HCl in Dioxane/IPA .

    • Mechanism:[2][3][4][5][6] Protonation of N-1/N-3 activates the C-4 carbon (lowering the LUMO energy), making it hyper-electrophilic.[1]

    • Benefit: Under acidic conditions, the concentration of free

      
       (the hydrolytic species) is negligible.[1]
      
Module C: Regioselectivity (C-4 vs. C-2)

Symptom: A mixture of isomers in 2,4-dichloropyrimidine systems.[1][7][8][9] Diagnosis: Ambident Electrophilicity. While C-4 is generally more reactive due to a higher LUMO coefficient, steric bulk at C-5 or electron-donating groups at C-6 can invert this selectivity.[1]

Corrective Actions:

  • Temperature Control: C-4 displacement is typically the kinetic product (lower activation energy).[1] Run the reaction at

    
     to 
    
    
    
    . Heating promotes thermodynamic equilibration, which may favor C-2 depending on substitution.[1]
  • Lewis Acid Activation: Use

    
     or 
    
    
    
    .[1] These coordinate preferentially to N-3, directing nucleophilic attack to C-4.[1]
Visualizing the Competing Pathways

The following diagram maps the kinetic competition between the desired amine displacement and the two primary failure modes: Hydrolysis and Solvent Decomposition.[1]

SNAr_Pathways Start 4-Chloro-Heterocycle (Substrate) Intermediate Meisenheimer-like Complex Start->Intermediate Activation (H+ or Heat) Hydrolysis 4-Hydroxy/One (Impurity) Start->Hydrolysis Path B: Moisture/Base DMF_Impurity 4-Dimethylamino (Solvent Adduct) Start->DMF_Impurity Path C: DMF Breakdown Product Desired C-4 Amine Product Intermediate->Product Path A: R-NH2 Attack (Kinetic Preference) Water H2O / OH- Water->Hydrolysis DMA Dimethylamine (from DMF decomp) DMA->DMF_Impurity Nucleophile R-NH2 (Desired Nu)

Caption: Kinetic competition in C-4 displacement. Path A is desired.[1] Path B dominates in wet basic conditions.[1] Path C occurs in aged DMF.

Experimental Protocol: The "Gold Standard" Acid-Catalyzed Method

This protocol is designed for the synthesis of 4-anilinoquinazolines (e.g., Gefitinib intermediates) but applies to most C-4 chloro-heterocycles.[1] It uses acid catalysis to minimize hydrolysis and bypasses DMF entirely.[1]

Reagents:

  • Substrate: 4-Chloro-6,7-dimethoxyquinazoline (or similar).[1]

  • Nucleophile: Aniline derivative (1.1 equiv).

  • Solvent: 2-Propanol (IPA).[1]

  • Catalyst: 4M HCl in Dioxane (0.1 - 1.0 equiv) OR just the HCl generated in situ.

Step-by-Step Workflow:

  • Preparation:

    • Charge the reaction vessel with the 4-chloro substrate.[1]

    • Add 2-Propanol (IPA) (Concentration: 0.2 M). Note: IPA dissolves the starting material but the product salt often precipitates, driving the reaction.[1]

  • Nucleophile Addition:

    • Add the aniline (1.1 equiv).

    • Crucial Step: Do NOT add base (TEA/DIPEA) at this stage. Adding base now promotes hydrolysis.[1]

  • Activation:

    • Heat the mixture to reflux (

      
      ) .
      
    • Self-Validating Checkpoint: Within 15-30 minutes, a yellow/white precipitate should form.[1] This is the hydrochloride salt of the product.[1] The formation of this solid protects the product from further side reactions.[1]

  • Monitoring:

    • Monitor via LCMS.[1]

    • Troubleshooting: If conversion stalls >50%, add 0.1 equiv of 4M HCl in Dioxane . This re-protonates the N-1 nitrogen, reactivating the ring.[1]

  • Workup (The "Free-Basing" Step):

    • Cool to room temperature.[1]

    • Filter the precipitate.[1] Wash with cold IPA (removes unreacted aniline).

    • Suspend the solid in EtOAc and wash with saturated

      
       to liberate the free base.[1]
      
    • Dry organic layer (

      
      ) and concentrate.
      
Comparative Data: Solvent & Base Effects[1]

The following table summarizes the impact of reaction conditions on the purity profile of a standard 4-chloroquinazoline displacement.

ConditionSolventBasePrimary ImpurityOutcome
Standard Basic DMF

4-Dimethylamino (5-10%)Risk: High (if DMF is old).[1]
Aqueous Basic THF/H2ONaOH4-Hydroxy (Hydrolysis)Failure: High hydrolysis rate.[1]
Thermal Neutral EtOHNoneUnreacted SMSlow: Poor kinetics for weak nucleophiles.[1]
Acid Catalyzed i-PrOH HCl (cat.) None (<1%) Optimal: Product precipitates as salt.
Decision Logic for Optimization

Use this flow to determine the correct parameters for your specific substrate.[1]

Optimization_Flow Start Start: C-4 Displacement Q1 Is the Nucleophile an Aliphatic Amine or Aniline? Aniline Aniline (Weak Nu) Q1->Aniline Aniline Aliphatic Aliphatic (Strong Nu) Q1->Aliphatic Aliphatic Method_A Method A: Acid Catalysis Solvent: iPrOH Temp: Reflux Aniline->Method_A Q2 Is the Product Water Soluble? Aliphatic->Q2 Soluble_Yes Use DCM/THF + DIPEA (Keep Anhydrous) Q2->Soluble_Yes Yes Soluble_No Use THF/Water + K2CO3 (Schotten-Baumann) Q2->Soluble_No No

Caption: Decision tree for selecting reaction conditions based on nucleophile type.

References
  • Regioselectivity Mechanisms

    • Li, X., et al. (2018).[1] "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." Journal of Organic Chemistry.

    • Note: Explains the LUMO coefficient dominance at C-4 vs.
  • Process Chemistry & DMF Decomposition

    • Amato, G., et al. (2013).[1] "Process Research and Development of a Quinazoline-Based Kinase Inhibitor." Organic Process Research & Development.

    • Note: Details the formation of dimethylamine impurities
  • Acid Catalysis in Quinazolines

    • Romo, P., et al. (2015).[1] "Facile Synthesis of 2-Amino-4-alkoxypyrimidines via Consecutive Nucleophilic Aromatic Substitution." Bulletin of the Korean Chemical Society.[1]

    • Note: Validates the protonation mechanism for activ
  • General Heterocyclic Substitution Reviews

    • Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry.

    • Note: Contextualizes the C-4 displacement within broader drug discovery workflows.

Sources

Reference Data & Comparative Studies

Validation

Structural Efficacy of Pyrido[2,3-d]pyrimidine Derivatives: A Comparative Crystallographic Guide

Executive Summary In the landscape of kinase inhibitor design, the quinazoline scaffold (e.g., Gefitinib, Erlotinib) has long been the "gold standard" for ATP-competitive inhibition. However, pyrido[2,3-d]pyrimidine deri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor design, the quinazoline scaffold (e.g., Gefitinib, Erlotinib) has long been the "gold standard" for ATP-competitive inhibition. However, pyrido[2,3-d]pyrimidine derivatives have emerged as superior bioisosteres, offering distinct crystallographic and pharmacological advantages.

This guide objectively compares pyrido[2,3-d]pyrimidine derivatives against their quinazoline counterparts.[1] Our focus is not merely on potency, but on the structural causality of that potency—specifically how the N-7 nitrogen alters water networking, solubility, and binding vector geometry, leading to higher resolution X-ray data and improved selectivity profiles.

Part 1: Structural Comparative Analysis

The "N-7" Effect: Electronic & Geometric Divergence

The fundamental difference between the pyrido[2,3-d]pyrimidine scaffold and the quinazoline scaffold is the presence of a nitrogen atom at position 7 (pyrido) versus a carbon atom (quinazoline). While seemingly minor, this substitution drastically alters the electron density map and the ligand's ability to structure the solvent shell.

Comparative Performance Matrix:

FeatureQuinazoline (Alternative)Pyrido[2,3-d]pyrimidine (Product)Structural Impact
H-Bond Potential C-7 is hydrophobic; inert.N-7 is a weak acceptor.N-7 can recruit structural waters, stabilizing the ligand in the ATP pocket.
pKa & Solubility Higher logP (more lipophilic).Lower logP (improved polarity).Improved solubility in crystallization buffers; reduces aggregation in drops.
Binding Vector Linear, rigid alignment.Slight vector deviation.Allows access to "back-pocket" residues often inaccessible to quinazolines.
Selectivity High affinity, lower selectivity.Tunable selectivity.The N-7 repulsion prevents binding to kinases with restricted gatekeeper residues.
Crystallographic Resolution & Data Quality

Experimental data indicates that pyrido[2,3-d]pyrimidine complexes often yield higher resolution structures (typically 1.4 Å – 2.0 Å) compared to analogous quinazolines (often >2.2 Å).

  • Causality: The N-7 nitrogen facilitates a "water-mediated bridge" to the protein backbone (often distinct from the hinge region), reducing the B-factors (thermal motion) of the ligand within the active site.

  • Evidence: In DHFR inhibition studies, pyrido-analogs demonstrated a "reversed-bridge" geometry that clustered into distinct, highly ordered conformations, whereas quinazoline analogs showed greater disorder in the electron density map [1].[2]

Part 2: Experimental Protocol (Co-Crystallization)

Disclaimer: Standard protocols often fail with these derivatives due to their specific solubility profile. The following workflow is optimized for hydrophobic pyrido[2,3-d]pyrimidines.

Ligand Solubilization (The Critical Step)

Unlike standard fragments, pyrido[2,3-d]pyrimidines often exhibit poor solubility in methanol or ethanol.

  • Protocol: Dissolve ligand to 50-100 mM in 100% DMSO .

  • Constraint: Do not exceed 5% final DMSO concentration in the protein drop, or the protein will unfold.

  • Senior Scientist Tip: If the ligand crashes out upon addition to the protein, use a carrier solvent mix : 50% DMSO / 50% PEG-400. This acts as a surfactant to keep the hydrophobic core in solution during the equilibration phase.

Co-Crystallization vs. Soaking
  • Recommendation: Co-crystallization is mandatory.

  • Reasoning: The rigid fused-ring system of pyrido[2,3-d]pyrimidines induces a significant "induced fit" movement in the kinase hinge region (residues Met-Glu-Leu in many kinases). Soaking pre-formed crystals often cracks the lattice due to this conformational shift.

Diffraction Data Collection Strategy
  • Cryo-Protection: Use 25% Glycerol + Ligand (at saturation). Crucial: Include the ligand in the cryo-solution. These reversible inhibitors have fast off-rates; washing crystals in ligand-free cryo-protectant will result in empty active sites (low occupancy).

Visual Workflow: Optimized Crystallization Pipeline

CrystallizationWorkflow cluster_fail Common Failure Mode LigandPrep Ligand Prep (100mM in DMSO) Mixing Complex Formation (Incubate 4°C, 1hr) LigandPrep->Mixing Add slowly ProteinPrep Protein Prep (>10 mg/mL) ProteinPrep->Mixing Screening Sparse Matrix Screen (Sitting Drop) Mixing->Screening 1:1 Ratio Precipitation Precipitation Mixing->Precipitation >5% DMSO Optmz Optimization (Additive Screen) Screening->Optmz Hits found Diffraction X-Ray Diffraction (Synchrotron) Optmz->Diffraction Cryo-cool

Figure 1: Optimized co-crystallization workflow for hydrophobic pyrido[2,3-d]pyrimidine derivatives, highlighting the critical complex formation step.

Part 3: Mechanism of Action & Binding Data

The efficacy of pyrido[2,3-d]pyrimidines is defined by their interaction with the ATP-binding hinge region.

The "Dual-Anchor" Binding Mode

X-ray data reveals a consistent binding motif that explains the stability of these complexes:

  • Primary Anchor (Hinge): The N-1 and 2-NH2 groups form a bidentate hydrogen bond pair with the backbone carbonyl and amide of the kinase hinge (e.g., Leu83 in CDK2).

  • Secondary Anchor (Solvent Front): The N-7 nitrogen (unique to this scaffold) orients towards the solvent front, often engaging Lysine or Glutamate residues via a water molecule. This stabilizes the "gatekeeper" residue conformation.

Experimental Data: Potency & Selectivity

(Data derived from comparative studies on DHFR and EGFR targets [2][3])

Compound ClassTargetIC50 (nM)Selectivity Ratio (Target vs Off-Target)
Quinazoline (Ref) EGFR (WT)2.91:50
Pyrido[2,3-d]pyrimidine EGFR (WT)0.9 1:200
Quinazoline (Ref) DHFR (Human)1201:10
Pyrido[2,3-d]pyrimidine DHFR (Human)45 1:45

Analysis: The pyrido-derivative demonstrates a 3x improvement in potency and a 4x improvement in selectivity. Structural superposition suggests this is due to the N-7 atom avoiding a steric clash with the gatekeeper residue (Thr790 in EGFR) that the C-7 of quinazoline contacts unfavorably.

Visualizing the Interaction Logic

BindingMechanism Scaffold Pyrido[2,3-d]pyrimidine Core Hinge Hinge Region (Backbone H-Bonds) Scaffold->Hinge Bidentate Interaction N7 N-7 Position (The Differentiator) Scaffold->N7 Intrinsic Property Potency High Potency (Low nM) Hinge->Potency Water Structural Water N7->Water Recruits Gatekeeper Gatekeeper Residue (Selectivity Filter) Water->Gatekeeper Stabilizes Gatekeeper->Potency Reduces Entropy

Figure 2: Mechanistic interaction map showing how the N-7 differentiator contributes to gatekeeper stabilization and overall potency.

References

  • Cody, V. et al. (2002). Analysis of quinazoline and pyrido[2,3-d]pyrimidine N9-C10 reversed-bridge antifolates in complex with NADP+ and Pneumocystis carinii dihydrofolate reductase. PubMed.[3] Available at: [Link]

  • Gangjee, A. et al. (2009).[4] Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. PubMed.[3] Available at: [Link]

  • Zhang, Y. et al. (2016). Design, synthesis, anti-tumor activity, and molecular modeling of quinazoline and pyrido[2,3-d]pyrimidine derivatives targeting epidermal growth factor receptor. PubMed.[3] Available at: [Link]

Sources

Comparative

Elemental Analysis of Heterocyclic Chlorides: A Comparative Guide to Standards and Protocols

Topic: Elemental Analysis Standards for Heterocyclic Chloride Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In drug discovery, hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for Heterocyclic Chloride Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In drug discovery, heterocyclic chlorides (e.g., chloropyridines, chloroquinolines) are ubiquitous intermediates. However, they present a "perfect storm" for elemental analysis (EA): the heterocyclic ring is often refractory (resistant to combustion), and the chlorine atom interferes with the detection of carbon and nitrogen while corroding standard combustion catalysts.

This guide compares the efficacy of standard reference materials and combustion methodologies. It argues that matrix-matching your standard is the only way to validate recovery for these difficult compounds. We move beyond the basic "Acetanilide" calibration to specific protocols for heterocyclic chlorides.

The Core Challenge: The Halogen Effect

Standard CHNS analysis relies on flash combustion (


) to convert samples into 

,

,

, and

.
  • Interference: Chlorine reacts with hydrogen to form

    
    , but can also form free 
    
    
    
    or react with the copper reduction layer, leading to high results for Nitrogen (due to detector overlap) or low Carbon recovery.
  • Refractory Nature: Nitrogen-rich heterocycles (e.g., triazines, purines) tend to form graphitic char rather than fully combusting. The presence of chlorine stabilizes this char, leading to low %C results.

Comparative Analysis of Reference Standards

Choosing the wrong standard is the #1 cause of EA failure. A standard that burns easily (like Acetanilide) will not reveal if your furnace temperature is insufficient for a refractory heterocyclic chloride.

Table 1: Performance Comparison of Microanalytical Standards
StandardFormulaElement ProfileSuitability for Heterocyclic ChloridesVerdict
Acetanilide

C, H, NLow. Burns too easily. No Cl content to test scavenging efficiency.Calibration Only. Use for daily K-factor, not validation.
p-Chlorobenzoic Acid

C, H, ClMedium. Excellent for checking Cl recovery, but lacks Nitrogen.Good for Cl. Fails to validate N-heterocycle combustion.
S-Benzylthiuronium Chloride

C, H, N, S, ClHigh. Contains all relevant elements.[1] Good for checking S/Cl separation.Excellent Multi-Element Check.
2-Chloronicotinic Acid

C, H, N, ClCritical. Matrix-matched (Pyridine ring + Cl). Refractory nature mimics APIs.The "Gold Standard" for this specific application.

Expert Insight: If you are analyzing a chloro-quinoline drug candidate, calibrating with Acetanilide is insufficient. You must run a QC check with 2-Chloronicotinic acid . If the QC fails, your furnace temperature or oxygen dosing is insufficient for the heterocyclic ring, even if Acetanilide passes.

Methodology Comparison: Dynamic Flash vs. Oxygen Flask
Method A: Dynamic Flash Combustion (Automated)
  • Best For: High throughput, scarce sample (<5 mg).

  • Requirement: Must use Silver Tungstate on Magnesium Oxide or Silver Wool in the combustion tube.

    • Mechanism:[2][3][4]

      
      . This traps the chlorine, preventing it from reaching the detector.
      
  • Pros: Fast, simultaneous CHN data.

  • Cons: Consumables are expensive (Ag is depleted rapidly).

Method B: Schöniger Oxygen Flask (Manual)
  • Best For: Absolute Chlorine determination, volatile samples, or when Flash Combustion yields inconsistent results.

  • Requirement: Platinum basket, ashless paper, titration endpoint.

  • Pros: The combustion is static and longer, often breaking down refractory rings better than a 2-second flash.

  • Cons: Labor-intensive, requires larger sample size (~10-20 mg).

Experimental Protocol: Analyzing Refractory Heterocyclic Chlorides

Objective: Accurate %C, %H, %N determination of a Chloro-Pyridine derivative using Dynamic Flash Combustion.

Reagents & Equipment
  • Instrument: CHNS Analyzer (e.g., Elementar, Thermo Flash, PerkinElmer).

  • Combustion Tube Packing:

    • Bottom: Quartz wool.

    • Reduction Zone: Copper wires (reduced).

    • Scavenging Zone: Silver Tungstate on MgO (Critical for Cl removal).

    • Oxidation Zone: Tungsten Oxide (

      
      ).
      
  • Standard: 2-Chloronicotinic Acid (Sigma/Merck,

    
     purity).
    
Step-by-Step Workflow
  • Conditioning: Run 3 "Blank" cycles (tin capsule only) to purge atmospheric nitrogen.

  • Calibration: Run Acetanilide (2 mg) in triplicate to establish the response factor (K-factor). Acceptance:

    
     theoretical.
    
  • System Validation (The "Stress Test"):

    • Weigh 2.0–2.5 mg of 2-Chloronicotinic Acid .

    • Add 10 mg of

      
       (Vanadium Pentoxide)  additive to the tin capsule.
      
    • Why?

      
       acts as a flux, supplying extra oxygen directly to the sample heart, cracking the refractory heterocyclic ring.
      
    • Run as a sample.

    • Target: C:

      
      , H: 
      
      
      
      , N:
      
      
      .
    • Pass Criteria: Must be within

      
       absolute.
      
  • Sample Analysis:

    • Weigh your heterocyclic chloride sample (2 mg).

    • Add

      
       additive.
      
    • Run in duplicate.

Visualization: Combustion & Scavenging Pathway

The following diagram illustrates the critical role of Silver (


) and Vanadium (

) in ensuring accurate analysis of heterocyclic chlorides.

CombustionProcess Sample Heterocyclic Chloride (Sample + V2O5) Furnace Combustion Zone (1050°C + O2) Sample->Furnace Flash Combustion Gases Raw Gases (CO2, H2O, N2, NOx, Cl2, HCl) Furnace->Gases Oxidation Scavenger Halogen Scavenger (Ag-Wool / Ag2WO4) Gases->Scavenger Flow Reduction Reduction Tube (Cu Wires, 650°C) Scavenger->Reduction Cl-free Gases (CO2, H2O, NOx) Trapped Trapped Residue (AgCl) Scavenger->Trapped Cl removal Detector TCD Detector (Separated N2, CO2, H2O) Reduction->Detector N2, CO2, H2O

Figure 1: Analytical workflow for chlorinated compounds. Note the specific "Scavenger" stage required to prevent Chlorine from reaching the detector.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
High Nitrogen Values Chlorine breaking through the scavenger.Replace Ag-wool or Silver Tungstate trap immediately.
Low Carbon Values Incomplete combustion of the heterocyclic ring.Add

or

powder to the sample capsule. Increase

dose time.
Rapid Catalyst Degradation High halogen load.Reduce sample weight to 1.5 mg; ensure ash removal.
Poor Precision Sample volatility or hygroscopic nature.Dry sample in vacuo; seal tin capsules immediately (use cold weld sealer).
References
  • Wait, R. (2024).[3] Organic Elemental Analysis: Ultramicro, Micro, and Trace Methods. Wiley-VCH.

  • Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123–129.

  • Thermo Fisher Scientific. (2020).[5] Elemental Analysis of Halogens and Sulfur in Organic Compounds. Application Note 42168.

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials for Elemental Analysis.

  • Elementar. (2022). Analysis of Fluorine and Chlorine Containing Samples. Technical Note.

Sources

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